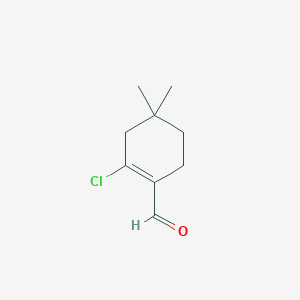

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXRPCFOXBDGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228943-80-3 | |

| Record name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism, and application of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key chemical intermediate. With a focus on scientific integrity and practical insights, we delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory professionals.

Introduction and Strategic Importance

This compound (CAS No. 1228943-80-3) is a pivotal building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a β-chloro-α,β-unsaturated aldehyde on a substituted cyclohexene ring, makes it a versatile precursor for the construction of more complex molecular architectures.[4] Notably, this compound is a crucial intermediate in the multi-step synthesis of Venetoclax, a potent BCL-2 inhibitor used in the treatment of certain types of leukemia and lymphoma.[5]

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction , a powerful formylation technique that transforms a ketone into a β-chloro-α,β-unsaturated aldehyde.[6][7][8] This guide will focus on the theoretical underpinnings and practical execution of this specific transformation.

The Core Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich compounds.[9][10] While traditionally applied to aromatic substrates, its application to ketones like 4,4-dimethylcyclohexanone provides an elegant and direct route to the target molecule. The overall transformation involves the reaction of the ketone with a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Reaction Mechanism

The reaction proceeds through several distinct stages, beginning with the formation of the active electrophile.

Part A: Formation of the Vilsmeier Reagent

The first step is the reaction between DMF and phosphorus oxychloride to generate the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[7][10] This reagent is a weak electrophile, making it selective for electron-rich substrates.[10]

Caption: Overall workflow of the Vilsmeier-Haack synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 1.0 | e.g., 10.0 g |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 | e.g., 36.4 g (22.1 mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | e.g., 100 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | For extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | For workup |

| Brine | NaCl (aq) | - | Aqueous | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For drying |

Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Initial Charging: Charge the flask with 4,4-dimethylcyclohexanone and N,N-dimethylformamide (DMF).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and water (approx. 300 mL). This step is highly exothermic.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid or oil.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property / Technique | Data |

| Molecular Formula | C₉H₁₃ClO [1][2] |

| Molecular Weight | 172.65 g/mol [1][2] |

| Physical Form | Solid [11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, -CHO), ~2.4-2.6 (m, 4H, CH₂), ~1.0 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (-CHO), ~150 (C-Cl), ~140 (C-CHO), ~40-50 (CH₂), ~30 (C(CH₃)₂), ~28 (CH₃) |

| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C), ~750 (C-Cl) |

| Mass Spec (EI) | m/z: 172/174 [M]⁺ (characteristic 3:1 ratio for chlorine isotopes) |

Note: Spectroscopic values are approximate and should be confirmed with literature data from a reliable source.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.

-

Quenching and Neutralization: These steps are exothermic and involve gas evolution. Perform them slowly and carefully in an open or well-vented container within a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available 4,4-dimethylcyclohexanone. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the pure product. The resulting compound serves as a valuable intermediate for drug development professionals, particularly in the synthesis of targeted therapies like Venetoclax. Adherence to strict safety protocols is paramount throughout the entire procedure due to the hazardous nature of the reagents involved.

References

-

Axios Research. This compound - CAS - 1228943-80-3. Available from: [Link]

- Piers, E., & Grierson, J. R. (1983). Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. The Journal of Organic Chemistry, 48(10), 1777–1784.

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

- Clark, R. D., & Heathcock, C. H. (1975). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 40(2), 23-28.

-

PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde. Available from: [Link]

- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

- Afkhami, A., & Madrakian, T. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 48(19), 11267–11275.

- Patel, H. M., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3574.

-

NRO-Chemistry. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. Available from: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The core information is from the NROChemistry website).

-

Pharmaffiliates. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3. Available from: [Link]

Sources

- 1. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1228943-80-3 [chemicalbook.com]

- 4. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Introduction

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. As a substituted cyclohexene, it possesses a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure, featuring a reactive aldehyde group, a halogenated double bond, and a gem-dimethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in pharmaceutical development. For instance, it is noted as a useful research chemical and an intermediate related to the API Venetoclax[1].

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in a research and development setting.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

-

Common Synonyms : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde[2][3][4]

Structural Representation

The molecule features a six-membered ring containing a double bond (cyclohexene). A chlorine atom and a formyl (aldehyde) group are attached to the carbons of the double bond. At the C4 position, two methyl groups are present.

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 224.0 ± 40.0 °C | [5] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [5] |

| Vapour Pressure (Predicted) | 0.1 ± 0.4 mmHg at 25°C | |

| Solubility (Predicted) | Very slightly soluble (0.57 g/L) at 25°C | |

| LogP (Predicted) | 2.888 | [3][5] |

| Purity | Typically ≥95% | [2][3] |

Synthesis and Mechanistic Insight

The primary route to this compound is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich substrates.

The Vilsmeier-Haack Reaction: Principle and Application

The Vilsmeier-Haack reaction accomplishes the formylation of a substrate that can act as a nucleophile, such as an electron-rich alkene[6][7]. In this specific synthesis, the enol or enolate form of 3,3-dimethylcyclohexanone serves as the nucleophile. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and subsequent workup.

Causality in Reagent Selection:

-

N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and as the solvent.

-

Phosphorus Oxychloride (POCl₃): This is a crucial activating agent. It reacts with the oxygen of DMF's carbonyl group, transforming the relatively unreactive amide into a highly electrophilic chloroiminium ion, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride)[6][8][9]. This reagent is a weak electrophile, making it selective for electron-rich systems[6][9].

The reaction mechanism involves the nucleophilic attack of the ketone's enol form onto the Vilsmeier reagent. This is followed by elimination and hydrolysis during aqueous workup to yield the final α,β-unsaturated aldehyde.

Synthetic Workflow Diagram

The following diagram illustrates the transformation of the starting ketone into the target compound.

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Laboratory Scale Synthesis

This generalized protocol is based on standard Vilsmeier-Haack procedures[6].

-

Reagent Preparation (Formation of Vilsmeier Reagent):

-

To a flask containing N,N-Dimethylformamide (DMF) as the solvent, slowly add phosphorus oxychloride (POCl₃) dropwise at 0°C under an inert atmosphere (e.g., nitrogen).

-

Causality: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. The inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Formylation:

-

To the pre-formed Vilsmeier reagent, add 3,3-dimethylcyclohexanone dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours) to ensure complete conversion[6].

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture back to 0°C.

-

Carefully quench the reaction by adding a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic medium[6].

-

Causality: The addition of a basic aqueous solution is critical for converting the iminium salt intermediate into the final aldehyde product[8][10].

-

-

Extraction and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue using silica gel column chromatography to obtain the pure product.

-

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure of the molecule and general principles of spectroscopy.[11][12][13][14]

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) |

| Methylene Protons (-CH₂-) | δ 1.5 - 2.8 ppm (multiplets) | |

| Methyl Protons (-C(CH₃)₂) | δ ~1.0 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188 - 195 ppm |

| Vinylic Carbon (-C-Cl) | δ 140 - 145 ppm | |

| Vinylic Carbon (-C-CHO) | δ 135 - 140 ppm | |

| Quaternary Carbon (-C(CH₃)₂) | δ 30 - 40 ppm | |

| Methyl Carbons (-CH₃) | δ 25 - 30 ppm | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680 - 1700 cm⁻¹ (strong) |

| C=C Stretch (Alkene) | 1620 - 1650 cm⁻¹ (medium) | |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | |

| C-Cl Stretch | 600 - 800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 172 (with ³⁵Cl) and 174 (with ³⁷Cl) in ~3:1 ratio |

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its three key functional groups: the aldehyde, the vinylic chloride, and the carbon-carbon double bond. This polyfunctionality makes it a versatile synthetic intermediate.

Reactivity at Key Sites

-

The Aldehyde Group: This group is a primary site for nucleophilic addition. It can be:

-

Oxidized to a carboxylic acid.

-

Reduced to a primary alcohol.

-

Undergo Wittig olefination to extend the carbon chain.

-

React with Grignard or organolithium reagents to form secondary alcohols.

-

-

The Vinylic Chloride and C=C Double Bond: The electron-withdrawing nature of the adjacent aldehyde group deactivates the double bond towards typical electrophilic addition. However, the vinylic chloride opens the door to modern cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond, replacing the chlorine atom.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.

-

Synthetic Derivatization Workflow

The compound serves as a scaffold for building molecular complexity, which is particularly valuable in medicinal chemistry and drug discovery.

Caption: Potential synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information is derived from supplier Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[2].

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses with side-shields. Use a respirator if dust or vapors are generated[15][16].

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[15].

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere like nitrogen is recommended[2][3].

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[15][16].

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician[15][16].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15][16].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[15][16].

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is efficient, and its multiple reactive sites—aldehyde and vinylic chloride—allow for a diverse range of subsequent chemical transformations. These characteristics make it a valuable intermediate for researchers, particularly those in drug development, enabling the construction of complex and novel molecular frameworks.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3. Retrieved from [Link]

- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. lookchem.com [lookchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ncert.nic.in [ncert.nic.in]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. capotchem.cn [capotchem.cn]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Technical Guide

Introduction

Welcome to an in-depth exploration of the spectroscopic properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde. This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this complex molecule. In the realm of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding.

This guide will provide a detailed analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, this document will construct a robust, predicted spectroscopic profile based on established principles and data from analogous chemical structures. We will delve into the causal relationships between the molecule's structure and its spectral features, offering insights that are critical for synthesis confirmation, quality control, and further research applications.

Molecular Structure and Key Features

To comprehend the spectroscopic data, we must first visualize the structure of this compound.

Figure 1: Structure of this compound.

Key structural features that will dictate the spectroscopic output include:

-

An α,β-unsaturated aldehyde system, which involves a conjugated C=C double bond and a C=O double bond.

-

A vinylic chloride , with a chlorine atom attached directly to one of the carbons of the C=C double bond.

-

A gem-dimethyl group at the C4 position of the cyclohexene ring.

-

Aliphatic methylene groups within the cyclohexene ring.

Infrared (IR) Spectroscopy

Experimental Protocol:

A standard approach to acquiring the IR spectrum would involve dissolving a small sample of this compound in a suitable solvent (e.g., CCl₄ or CHCl₃) and analyzing it using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data:

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium, sharp |

| C=O (conjugated aldehyde) | Stretch | 1685-1710 | Strong, sharp |

| C=C (conjugated alkene) | Stretch | 1600-1640 | Medium to weak |

| Alkyl C-H | Stretch | 2850-3000 | Strong |

| C-Cl | Stretch | 600-800 | Medium to strong |

Interpretation:

The presence of an α,β-unsaturated aldehyde is a dominant feature in the IR spectrum. The C=O stretching frequency is lowered from that of a saturated aldehyde (typically 1720-1740 cm⁻¹) due to the delocalization of π-electrons across the conjugated system, which weakens the C=O bond.[1][2] This conjugation effect is a cornerstone of interpreting IR spectra of such systems.[1] The C=C stretching vibration is also observed, though it may be of medium to weak intensity.[3]

A pair of medium, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[1][2] The presence of these two bands is a reliable indicator of an aldehyde functionality. The strong absorptions in the 2850-3000 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexene ring.

The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.[4] The exact position can be influenced by the substitution pattern and the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will predict both the ¹H and ¹³C NMR spectra.

Experimental Protocol:

A typical procedure involves dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | - |

| Methylene (C3-H₂) | 2.2 - 2.6 | Triplet (t) | 2H | J ≈ 6-7 |

| Methylene (C5-H₂) | 1.8 - 2.2 | Singlet-like or broad singlet | 2H | - |

| Methylene (C6-H₂) | 2.4 - 2.8 | Triplet (t) | 2H | J ≈ 6-7 |

| Gem-dimethyl (-CH₃)₂ | 1.0 - 1.3 | Singlet (s) | 6H | - |

Interpretation:

The most downfield signal is expected to be the aldehyde proton, appearing as a singlet in the range of 9.5-10.5 ppm.[5][6] Its deshielded nature is due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the C=O double bond. The absence of adjacent protons results in a singlet multiplicity.

The protons on the cyclohexene ring will exhibit distinct signals. The methylene protons at the C3 position are adjacent to the sp²-hybridized carbon (C2) and are expected to be deshielded, likely appearing as a triplet around 2.2-2.6 ppm due to coupling with the C4-protons are not present. The methylene protons at the C6 position, being adjacent to the other sp² carbon of the double bond, will also be in a similar chemical environment and are predicted to resonate as a triplet around 2.4-2.8 ppm. The methylene protons at C5 are not adjacent to any protons that would cause significant splitting and are therefore predicted to appear as a singlet-like or broad singlet signal.

The gem-dimethyl group at the C4 position contains six equivalent protons, which will give rise to a sharp singlet at approximately 1.0-1.3 ppm, a characteristic region for methyl groups in a saturated environment.

The effect of the chlorine atom on the vinyl proton in a simpler system like vinyl chloride is known to cause a downfield shift.[7][8] In our target molecule, there are no vinyl protons, but the chlorine atom at the C2 position will influence the electronic environment of the neighboring protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 190 - 200 |

| C1 | 135 - 145 |

| C2 | 140 - 150 |

| C3 | 30 - 40 |

| C4 | 30 - 40 |

| C5 | 35 - 45 |

| C6 | 25 - 35 |

| Gem-dimethyl (-CH₃)₂ | 25 - 35 |

| Gem-dimethyl (quaternary C) | 30 - 40 |

Interpretation:

The carbonyl carbon of the aldehyde is the most deshielded carbon and is expected to appear in the 190-200 ppm region.[9] The sp² hybridized carbons of the double bond, C1 and C2, will resonate in the 135-150 ppm range. The carbon atom bonded to the chlorine (C2) is expected to be further downfield due to the electronegativity of the chlorine atom.

The aliphatic carbons of the cyclohexene ring and the gem-dimethyl groups will appear in the upfield region of the spectrum (25-45 ppm). The quaternary carbon of the gem-dimethyl group will likely be in the 30-40 ppm range, and its signal may be of lower intensity due to the absence of attached protons and a longer relaxation time. The two methyl carbons are equivalent and will produce a single signal. The three methylene carbons of the ring will have distinct chemical shifts.

For comparison, the ¹³C NMR spectrum of the analogous 4,4-dimethyl-2-cyclohexen-1-one shows signals at approximately 199.6, 159.8, 126.9, 36.1, 34.4, 32.8, and 27.7 ppm.[10] The presence of the aldehyde and the chloro-substituent in our target molecule will cause significant shifts from these values, but this data provides a useful reference for the carbon skeleton.

Mass Spectrometry (MS)

Experimental Protocol:

The mass spectrum would typically be obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the high vacuum of the instrument, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum:

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₃ClO), which is approximately 172.07 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an M+2 peak at m/z 174 will be observed with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pattern:

The fragmentation of this compound will be governed by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for α,β-unsaturated aldehydes and halogenated compounds include:[11]

-

Loss of a hydrogen radical (-H•): This would result in a fragment at [M-1]⁺ (m/z 171).

-

Loss of the formyl radical (-CHO•): This would lead to a fragment at [M-29]⁺ (m/z 143).

-

Loss of a chlorine radical (-Cl•): This would produce a fragment at [M-35]⁺ (m/z 137).

-

Loss of a methyl radical (-CH₃•): This would give a fragment at [M-15]⁺ (m/z 157).

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible chain, other rearrangement reactions common to cyclic systems may occur.

-

Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragments.

Figure 2: Predicted major fragmentation pathways in EI-MS.

The relative abundance of these fragments will depend on their stability. The presence of the chlorine isotope pattern in the fragment ions containing chlorine will further aid in their identification.

Conclusion

This technical guide has provided a comprehensive, predicted spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed profile for its expected IR, ¹H NMR, ¹³C NMR, and mass spectra. The interplay of the α,β-unsaturated aldehyde, vinylic chloride, and the substituted cyclohexene ring gives rise to a unique and interpretable set of spectral data. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and related molecules, providing a solid foundation for experimental data interpretation and structural verification.

References

- Cudd, A., & Anderson, S. E. (2000). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 11(10), 869–876.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from [Link]

- SciELO México. (2005). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Journal of the Mexican Chemical Society, 49(3), 268-272.

-

Spectroscopy Online. (2023). Halogenated Organics and Their Infrared Spectra. Retrieved from [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). (2018). Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone, 2-chloro-. Retrieved from [Link]

- AIP Publishing. (1962). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics, 37(11), 2509–2515.

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Retrieved from [Link]

- ResearchGate. (2008). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

- AIP Publishing. (1962). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics, 37(11), 2509–2515.

-

DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorocyclohex-2-en-1-one. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, chloro-. Retrieved from [Link]

- ResearchGate. (2018). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 83(1), 47-55.

- Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- SciSpace. (2022). Structural and Spectroscopic Study of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1655.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- ResearchGate. (1972). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Organic Mass Spectrometry, 6(1), 1-13.

-

Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- MDPI. (2001). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 6(12), 1014-1019.

Sources

- 1. iChemLabs | News > Spectroscopy + ChemDoodle 3 [ichemlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. app.nmrium.com [app.nmrium.com]

- 4. NMR Predict Desktop [modgraph.co.uk]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]

- 9. NMRPredict Server-Based [mestrelabcn.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

Navigating the Synthetic Potential of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: A Technical Primer

Abstract

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, bearing the CAS Number 1228943-80-3, represents a functionally rich yet underexplored building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its core attributes, grounded in established chemical principles, to empower researchers and drug development professionals in leveraging its synthetic utility. We will delve into its structural features, postulate its reactivity based on analogous systems, and present a generalized synthetic protocol. This document serves as a foundational resource, aiming to bridge the current information gap and stimulate further investigation into its applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and novelty of a synthetic route. This compound emerges as a compelling scaffold for several reasons. Its structure incorporates multiple reactive handles: a vinyl chloride, an aldehyde, and a gem-dimethyl substituted cyclohexene ring. This combination offers a platform for a diverse array of chemical transformations, making it a potentially valuable intermediate in the synthesis of complex molecular architectures, including those relevant to medicinal chemistry and materials science.

The gem-dimethyl group on the C4 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, a feature highly sought after in modern asymmetric synthesis. The conjugated system of the α,β-unsaturated aldehyde and the vinyl chloride offers opportunities for sequential and regioselective reactions.

Molecular Structure and Spectroscopic Data

The structural and electronic properties of a molecule dictate its reactivity. A thorough understanding of these features is crucial for predicting its behavior in chemical reactions.

Structural Analysis

The core of the molecule is a cyclohexene ring. The endocyclic double bond is substituted with a chlorine atom at the 2-position and a formyl group (carbaldehyde) at the 1-position. The presence of the gem-dimethyl group at the 4-position locks the conformation of the ring, which can have significant implications for stereoselective transformations.

Predicted Spectroscopic Data

While a comprehensive, publicly available dataset for this specific molecule is limited, we can predict its characteristic spectroscopic signatures based on its functional groups.

| Spectroscopic Data | Predicted Values and Interpretation |

| ¹H NMR | Signals for the aldehydic proton are expected in the range of δ 9.5-10.5 ppm. The vinyl proton would likely appear between δ 6.5-7.5 ppm. The protons on the cyclohexene ring would resonate in the upfield region, with the gem-dimethyl group showing a characteristic singlet around δ 1.0-1.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically >190 ppm. The olefinic carbons would appear in the range of δ 120-160 ppm. The carbon bearing the gem-dimethyl group and the methyl carbons themselves would be found in the aliphatic region. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. The C=C stretching vibration would likely be observed near 1600-1640 cm⁻¹. The C-Cl stretch would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |

Postulated Synthesis and Mechanistic Considerations

The synthesis of α-chloro-α,β-unsaturated aldehydes can often be achieved through a Vilsmeier-Haack reaction on a suitable ketone precursor. This approach offers a reliable and scalable method for the preparation of this compound.

Generalized Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Experimental Workflow: Vilsmeier-Haack Formylation

physical and chemical properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

An In-Depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in modern synthetic chemistry, particularly within the pharmaceutical industry. We will delve into its core physical and chemical properties, synthesis, reactivity, and safe handling protocols, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Core Molecular Identity and Structure

This compound is a bifunctional organic molecule featuring a cyclohexene backbone. Its structure is characterized by a formyl group (aldehyde) and a chlorine atom attached to the double bond, a structural motif known as a β-chloro-α,β-unsaturated aldehyde. A gem-dimethyl group is located at the C4 position of the ring.

-

IUPAC Name : 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The data, compiled from various chemical suppliers and databases, are summarized below. It is important to note that some values are predicted through computational models and should be considered as estimates.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 224.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Very slightly soluble (0.57 g/L at 25°C) | |

| LogP | 2.88 | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [8] |

| Storage Temperature | Freezer (-20°C), stored under nitrogen | [6] |

Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient route for synthesizing this compound is the Vilsmeier-Haack reaction . This classic formylation method is particularly effective for activated substrates, including ketones.[9][10][11][12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[9][10][13]

The substrate for this synthesis is 4,4-dimethylcyclohexanone. The reaction proceeds by converting the ketone into a vinylogous iminium salt, which is subsequently hydrolyzed to yield the final β-chloro-α,β-unsaturated aldehyde.

Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis from 4,4-dimethylcyclohexanone

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at this temperature for 30-45 minutes.

-

Substrate Addition : Dissolve 4,4-dimethylcyclohexanone in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature controlled.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup : Cool the reaction mixture in an ice bath. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a mild base, such as sodium acetate or sodium carbonate solution, to hydrolyze the intermediate iminium salt.

-

Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure aldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional components:

-

Aldehyde Group : The formyl group is a versatile handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various C-C bond-forming reactions such as Wittig, Grignard, and aldol reactions.

-

Vinyl Chloride : The chloro-alkene moiety is an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr-type) reactions and is a key precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Conjugated System : The α,β-unsaturated system can participate in conjugate addition reactions.

This unique combination of functional groups makes it a powerful building block. Its most prominent application is as a crucial intermediate in the synthesis of the BCL-2 inhibitor Venetoclax , a significant anti-cancer therapeutic.[5] In this context, the aldehyde serves as a point for reductive amination, while the vinyl chloride is used for a Suzuki coupling reaction to construct the complex biaryl core of the drug.

Caption: Role as a bifunctional building block in complex molecule synthesis.

Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structure of this compound allows for predictable spectroscopic signatures essential for its identification and quality control.

-

¹H NMR : Expected signals would include a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the two equivalent methyl groups (~1.0-1.2 ppm), and multiplets for the three sets of methylene protons (CH₂) on the cyclohexene ring (~1.5-2.8 ppm).

-

¹³C NMR : Key signals would appear for the aldehyde carbonyl carbon (~190 ppm), the olefinic carbons (~130-160 ppm), the quaternary carbon bearing the gem-dimethyl groups (~30-40 ppm), the methyl carbons (~25-30 ppm), and the methylene carbons.

-

IR Spectroscopy : Characteristic absorption bands would be observed for the C=O stretch of the conjugated aldehyde (~1670-1690 cm⁻¹) and the C=C stretch (~1600-1640 cm⁻¹).

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 172, along with a characteristic M+2 peak at m/z 174 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory.

-

Hazard Identification : The compound is classified as a warning-level hazard.

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Precautionary Measures :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling : Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage : The compound should be stored in a freezer (-20°C is commonly recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or oxidation.[6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its precisely arranged and orthogonally reactive functional groups. A thorough understanding of its properties, particularly its synthesis via the Vilsmeier-Haack reaction and its subsequent reactivity, is essential for its effective application in multi-step syntheses. Its role in the production of pharmaceuticals like Venetoclax underscores its importance to the drug development field, making it a compound of significant interest to researchers and process chemists.

References

-

This compound - LookChem. [Link]

-

2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde - PubChem. [Link]

-

This compound - CAS - 1228943-80-3 | Axios Research. [Link]

-

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde | C8H11ClO - PubChem. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Vilsmeier-Haack Reaction - YouTube. [Link]

-

CAS No : 1228943-80-3 | Product Name : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | Pharmaffiliates. [Link]

Sources

- 1. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]

- 2. lookchem.com [lookchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound - CAS - 1228943-80-3 | Axios Research [axios-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-chloro-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde - CAS:1228943-80-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. youtube.com [youtube.com]

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde mechanism of formation

An In-Depth Technical Guide on the Formation Mechanism of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a key synthetic intermediate, the formation of which is a classic illustration of the Vilsmeier-Haack reaction. This reaction provides a powerful method for the formylation of activated C-H bonds, such as those found in electron-rich aromatic compounds and, as in this case, the α-position of a ketone via its enol or enolate form. This guide will provide an in-depth exploration of the reaction mechanism, grounded in established principles of organic chemistry, and furnish a detailed experimental protocol for its synthesis. We will dissect the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in synthetic chemistry and drug development.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The synthesis of this compound from 4,4-dimethylcyclohexanone is achieved through the Vilsmeier-Haack reaction. This process involves the use of a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The resulting electrophilic species, known as the Vilsmeier reagent, is the key player in the formylation of the ketone substrate.

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with phosphoryl chloride. The lone pair of electrons on the oxygen atom of the DMF carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion, resulting in the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

The formation of this reagent is a critical first step, as it is a much more potent electrophile than DMF itself. The stability and high reactivity of the chloroiminium ion are central to the success of the Vilsmeier-Haack reaction.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Part 2: Ketone Activation and Electrophilic Attack

The substrate, 4,4-dimethylcyclohexanone, does not directly react with the Vilsmeier reagent. It must first be converted into its more nucleophilic enol form. This tautomerization is typically facilitated by trace amounts of acid present in the reaction mixture.

Once the enol is formed, the electron-rich double bond of the enol attacks the electrophilic carbon atom of the Vilsmeier reagent. This step forms a new carbon-carbon bond and results in an iminium ion intermediate.

Part 3: Elimination and Hydrolysis to the Final Product

The subsequent steps involve the regeneration of the carbonyl group and the introduction of the chloro substituent. The intermediate undergoes an elimination reaction, where the oxygen atom forms a double bond with the adjacent carbon, and a chloride ion is expelled. This results in a new intermediate which, upon aqueous workup, is hydrolyzed. The hydrolysis of the iminium functionality yields the final aldehyde product, this compound.

Caption: Overall workflow of the Vilsmeier-Haack reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

-

4,4-Dimethylcyclohexanone

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane.

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (2.0 eq) to N,N-dimethylformamide (2.0 eq) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature.

-

Addition of Substrate: Slowly add the solution of 4,4-dimethylcyclohexanone to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The successful synthesis of the target compound should be confirmed by spectroscopic analysis.

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the aldehydic proton (~10 ppm), vinyl proton, and the protons of the cyclohexene ring. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), olefinic carbons, and the carbons of the cyclohexene ring. |

| IR | Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene. |

| MS (ESI) | A molecular ion peak corresponding to the mass of the product. |

Conclusion

The Vilsmeier-Haack reaction is an efficient and reliable method for the synthesis of this compound from 4,4-dimethylcyclohexanone. A thorough understanding of the reaction mechanism, from the formation of the Vilsmeier reagent to the final hydrolysis step, is crucial for optimizing reaction conditions and achieving high yields. The protocol provided herein represents a validated procedure that, when coupled with careful experimental technique, will consistently deliver the desired product. This guide serves as a comprehensive resource for researchers leveraging this important synthetic transformation.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

-

Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 49, 1–330. [Link]

-

O'Brien, D. H.; Hart, A. J.; Kring, C. R. The Vilsmeier-Haack-Arnold Reaction. Stereochemistry and Mechanism. J. Am. Chem. Soc.1971 , 93 (19), 4853–4859. [Link]

A Technical Guide to Substituted Cyclohexene Carboxaldehydes: Synthesis, Reactivity, and Applications in Drug Development

Abstract

Substituted cyclohexene carboxaldehydes are a pivotal class of organic intermediates, prized for their unique structural features and versatile reactivity.[1][2] This guide provides an in-depth exploration of their synthesis, primarily through the robust Diels-Alder reaction, their characteristic chemical transformations, and their escalating importance in the field of medicinal chemistry. By bridging foundational organic chemistry with practical applications, this document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of the Cyclohexene Carboxaldehyde Scaffold

The cyclohexene carboxaldehyde framework is a deceptively simple yet powerful molecular scaffold. It combines a six-membered carbocycle with two key functional groups: a reactive aldehyde and an alkene.[1] This duality is the source of its synthetic utility. The aldehyde group is a gateway to a vast array of chemical transformations, including oxidation, reduction, and nucleophilic additions, while the cyclohexene double bond allows for further functionalization of the ring system through reactions like hydrogenation, epoxidation, and electrophilic additions.[1][2]

This inherent reactivity makes substituted cyclohexene carboxaldehydes indispensable building blocks for constructing complex molecular architectures.[1] In the pharmaceutical industry, they serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where precise control over stereochemistry and functional group presentation is paramount.[1][3] Their derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring their significance in modern drug discovery.[3][4]

Core Synthesis: Mastering the Diels-Alder Reaction

The most reliable and elegant method for constructing the substituted cyclohexene carboxaldehyde core is the Diels-Alder reaction.[5][6] This Nobel Prize-winning [4+2] cycloaddition provides a powerful means to form six-membered rings with excellent control over regio- and stereochemistry.[6]

The reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).[5][6] In the synthesis of cyclohexene carboxaldehydes, an α,β-unsaturated aldehyde, such as acrolein or its derivatives, typically serves as the dienophile. The electron-withdrawing nature of the aldehyde group activates the double bond, making it an effective dienophile.[7]

Diagram: The Diels-Alder Reaction Pathway

Caption: General schematic of the Diels-Alder reaction.

Causality in Experimental Design:

-

Choice of Diene: The substituents on the diene dictate the substitution pattern on the final cyclohexene ring. Electron-donating groups on the diene generally accelerate the reaction.

-

Choice of Dienophile: Acrolein is the simplest dienophile, leading to an unsubstituted ring. Using substituted α,β-unsaturated aldehydes allows for the introduction of various functionalities directly onto the product.

-

Catalysis: While many Diels-Alder reactions proceed under thermal conditions, Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and enhance regioselectivity. They coordinate to the aldehyde's carbonyl oxygen, lowering the LUMO energy of the dienophile and making it more reactive.

-

Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the diene and dienophile is retained in the product. Furthermore, the reaction often favors the endo product due to secondary orbital interactions in the transition state, a crucial consideration for controlling the 3D structure of the final molecule.[6]

Chemical Reactivity and Strategic Transformations

The synthetic power of substituted cyclohexene carboxaldehydes lies in the orthogonal reactivity of their two primary functional groups. This allows for selective manipulation to build molecular complexity.

Table 1: Key Transformations and Their Applications

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety | Application in Drug Development |

| Aldehyde | Oxidation | Ag₂O, Tollen's reagent; or KMnO₄ | Carboxylic Acid | Introduction of acidic groups for salt formation, improved solubility, or interaction with biological targets.[7] |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Conversion to a less reactive group; intermediate for ether or ester formation.[2] | |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine | Installation of basic nitrogen atoms, common in many APIs for receptor binding and pharmacokinetic properties. | |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | Carbon chain extension and formation of complex side chains. | |

| Alkene | Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Cyclohexane Ring | Removal of unsaturation to create a stable, flexible cyclohexane core, as seen in drugs like Fosinopril.[3] |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (Oxirane) | A highly reactive intermediate for ring-opening reactions with various nucleophiles to install vicinal functional groups. | |

| Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane | Introduction of halogens which can serve as leaving groups or modulate electronic properties. | |

| Dihydroxylation | OsO₄ (catalytic), NMO | cis-Diol | Creation of stereodefined diols for hydrogen bonding interactions or as synthetic handles. |

Diagram: Workflow for Synthesis and Derivatization

Caption: A typical workflow from synthesis to derivatization.

Applications in Medicinal Chemistry and Drug Development

The structural motifs accessible from substituted cyclohexene carboxaldehydes are prevalent in numerous biologically active compounds. Their role can range from being a transient intermediate to forming the core of the final drug molecule.

-

Anti-inflammatory Agents: The cyclohexene ring is a key component in compounds designed to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[4] For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess significant antiproliferative and anti-inflammatory effects.[4]

-

Antimicrobial Agents: Certain cyclohexene carboxaldehyde derivatives have demonstrated bacteriostatic activity against pathogens like Staphylococcus aureus and Mycobacterium smegmatis.[4] The scaffold allows for the systematic variation of substituents to optimize activity against specific bacterial or fungal strains.

-

Precursors to Complex Natural Products: The Diels-Alder reaction is a cornerstone in the total synthesis of natural products.[8] Cyclohexene carboxaldehydes serve as early-stage intermediates, establishing the core ring structure and stereocenters that are elaborated upon in subsequent steps to build complex molecules with potent biological activities.[8]

-

Agrochemicals: Beyond pharmaceuticals, these structures are fundamental to certain herbicides and plant growth regulators, highlighting the broad utility of this chemical class.[7][9]

Experimental Protocols

A self-validating protocol must include not only the synthetic procedure but also the means of purification and characterization to ensure the identity and purity of the target compound.

Protocol 1: Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-Alder Reaction

This protocol describes the classic reaction between 1,3-butadiene and acrolein.

Materials:

-

1,3-Butadiene (liquefied gas or generated in situ)

-

Acrolein (stabilized with hydroquinone)

-

Hydroquinone (inhibitor)

-

Anhydrous Toluene (solvent)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

Vessel Preparation: To a clean, dry high-pressure reaction vessel, add a small amount of hydroquinone (approx. 0.1% by weight of acrolein) to inhibit polymerization.

-

Reagent Addition: Cool the vessel to -10 °C. Carefully add acrolein (1.0 eq) followed by anhydrous toluene. Then, condense 1,3-butadiene (1.2 eq) into the vessel.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to 100-120 °C for 6-12 hours behind a safety shield. Monitor the reaction progress by TLC or GC-MS if possible.

-

Workup: Cool the vessel to room temperature, then chill in an ice bath before carefully venting any excess butadiene. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure. The crude product, 3-cyclohexene-1-carboxaldehyde, is then purified by vacuum distillation to yield a colorless liquid.[10]

-

Characterization:

-

¹H NMR (CDCl₃): Obtain a proton NMR spectrum. Expect characteristic signals for the aldehyde proton (~9.7 ppm), vinylic protons (~5.7 ppm), and aliphatic protons on the cyclohexene ring.

-

IR Spectroscopy: Look for a strong C=O stretch for the aldehyde (~1725 cm⁻¹) and a C=C stretch for the alkene (~1650 cm⁻¹).

-

Conclusion and Future Outlook

Substituted cyclohexene carboxaldehydes are more than just simple organic molecules; they are versatile platforms for innovation in chemical synthesis and drug discovery. The reliability of the Diels-Alder reaction for their synthesis, combined with the rich, predictable reactivity of the aldehyde and alkene functionalities, ensures their continued relevance. Future research will likely focus on developing novel catalytic, asymmetric methods for their synthesis, providing enantiomerically pure building blocks for the next generation of chiral drugs.[11] As our understanding of structure-activity relationships deepens, the ability to precisely tailor the substitution patterns on the cyclohexene carboxaldehyde scaffold will be crucial in designing therapeutics with enhanced potency, selectivity, and safety profiles.

References

- Vertex AI Search. (n.d.). Expert Insights: Organic Synthesis with 3-Cyclohexene-1-carboxaldehyde.

- Vertex AI Search. (n.d.). The Chemistry Behind 3-Cyclohexene-1-Carboxaldehyde: Applications and Properties.

- Vertex AI Search. (n.d.). Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis.

- Benchchem. (n.d.). Cyclohex-2-ene-1-carbaldehyde | 42540-33-0.

- PubMed. (2018). Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C.

- Unknown Source. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).

- Unknown Source. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.

- ResearchGate. (n.d.). Synthesis of cyclohexene‐carbaldehydes via....

- Wikipedia. (n.d.). Diels–Alder reaction.

- ElectronicsAndBooks. (n.d.). Synthesis of Cyclohex-1-ene-l,&dicarbaldehydes via Diels-Alder Reactions with Furans.

- PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde.

- Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).

- NIH National Center for Biotechnology Information. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- Unknown Source. (n.d.). The Role of 3-Cyclohexene-1-Carboxaldehyde in Modern Organic Synthesis.

- Patsnap Eureka. (2023). Cyclohexene: Uses, Properties, and Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 9. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]

- 10. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: Synthesis, Properties, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a pivotal chemical intermediate in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The document delves into the historical context of its development, presents a detailed, step-by-step synthesis protocol via the Vilsmeier-Haack reaction, and discusses the mechanistic underpinnings of its formation. Furthermore, this guide outlines the compound's physicochemical properties and its critical role in the construction of the Venetoclax core structure through a subsequent Suzuki-Miyaura coupling reaction. This paper is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: A Keystone Intermediate in Anti-Cancer Therapy

This compound (CAS No. 1228943-80-3) has emerged as a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key building block in the synthesis of Venetoclax.[1][2][3][4] Venetoclax is a first-in-class therapeutic agent that selectively inhibits the anti-apoptotic protein Bcl-2, representing a major advancement in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL).[5] The discovery and development of this aldehyde are intrinsically linked to the quest for a scalable and efficient synthesis of Venetoclax by researchers at AbbVie Inc.[5] This guide will illuminate the synthesis and chemistry of this crucial intermediate, providing a granular look at the processes that have enabled the large-scale production of a life-saving medication.

The Vilsmeier-Haack Approach: A Classic Reaction for a Modern Application

The synthesis of this compound is a classic example of the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich substrates.[6][7] This reaction, named after Anton Vilsmeier and Albrecht Haack, typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl3), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][7][8] In the case of our target molecule, the Vilsmeier-Haack reaction is applied to a cyclic ketone, 3,3-dimethylcyclohexanone, to yield the corresponding β-chloro-α,β-unsaturated aldehyde.

Mechanistic Insights: The Transformation of a Ketone